(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate
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Overview
Description
®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate is an organic compound that belongs to the class of dichloroacetates It is characterized by the presence of a phenyl group, a chloro group, and a dichloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate typically involves the reaction of ®-2-chloro-2-oxo-1-phenylethanol with dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and dichloroacetic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Substitution Reactions: Substituted derivatives with various functional groups.
Hydrolysis: ®-2-chloro-2-oxo-1-phenylethanol and dichloroacetic acid.
Reduction: ®-2-chloro-1-phenylethanol.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its effects on cellular metabolism and potential as a metabolic modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to alter cancer cell metabolism
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift can reduce the proliferation of cancer cells by decreasing their glycolytic activity and increasing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic Acid: A simpler analogue with similar metabolic effects.
Trichloroacetic Acid: Another halogenated acetic acid with different reactivity and applications.
Chloroacetic Acid: A less chlorinated analogue with distinct chemical properties.
Uniqueness
®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the phenyl group and the chiral center adds to its complexity and potential for selective interactions with biological targets.
Properties
CAS No. |
40512-60-5 |
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Molecular Formula |
C10H7Cl3O3 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
[(1R)-2-oxo-1-phenylethyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H7Cl3O3/c11-10(12,13)9(15)16-8(6-14)7-4-2-1-3-5-7/h1-6,8H/t8-/m0/s1 |
InChI Key |
GSWLFBVUQNAZTE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C=O)OC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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